molecular formula C20H14N2OS B6071642 4-[[4-(1,3-Benzothiazol-2-yl)phenyl]iminomethyl]phenol

4-[[4-(1,3-Benzothiazol-2-yl)phenyl]iminomethyl]phenol

Cat. No.: B6071642
M. Wt: 330.4 g/mol
InChI Key: DFPITYDLVNVKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[4-(1,3-Benzothiazol-2-yl)phenyl]iminomethyl]phenol is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Properties

IUPAC Name

4-[[4-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS/c23-17-11-5-14(6-12-17)13-21-16-9-7-15(8-10-16)20-22-18-3-1-2-4-19(18)24-20/h1-13,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPITYDLVNVKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(1,3-Benzothiazol-2-yl)phenyl]iminomethyl]phenol typically involves the condensation of 2-aminobenzothiazole with 4-formylphenol under acidic or basic conditions. The reaction can be carried out using various catalysts and solvents to optimize yield and purity. Common synthetic routes include:

    Condensation Reaction: The reaction between 2-aminobenzothiazole and 4-formylphenol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.

    Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction and improve yield.

    Solvent-Free Synthesis: Conducting the reaction without solvents to reduce environmental impact and improve safety.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, yield, and safety while minimizing waste and environmental impact. Common industrial methods include:

    Batch Reactors: Traditional batch reactors where reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: Modern continuous flow reactors that allow for continuous production and improved control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(1,3-Benzothiazol-2-yl)phenyl]iminomethyl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the phenol group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or alkylated benzothiazole derivatives.

Scientific Research Applications

4-[[4-(1,3-Benzothiazol-2-yl)phenyl]iminomethyl]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[[4-(1,3-Benzothiazol-2-yl)phenyl]iminomethyl]phenol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antioxidant properties can protect cells from oxidative stress.

Comparison with Similar Compounds

4-[[4-(1,3-Benzothiazol-2-yl)phenyl]iminomethyl]phenol can be compared with other benzothiazole derivatives, such as:

    2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol: Similar structure but with a methyl group at the 6-position.

    N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: Contains an octanamide group instead of a phenol group.

    N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide: Similar to the previous compound but with different substitution positions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.